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Compound Name: (3R)-3-methylpyrrolidin-3-ol

Cat. No.: B1426255 Get Quote

An In-Depth Technical Guide to the Physical Properties of Chiral 3-Methylpyrrolidin-3-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction
3-Methylpyrrolidin-3-ol is a chiral tertiary alcohol built upon a pyrrolidine scaffold. This five-

membered heterocyclic motif is a privileged structure in medicinal chemistry, appearing in

numerous biologically active compounds and approved pharmaceuticals. The presence of a

stereocenter at the C3 position means the molecule exists as two non-superimposable mirror

images, the (R) and (S) enantiomers.

In drug development, the specific stereochemistry of a molecule is critical, as different

enantiomers can exhibit vastly different pharmacological and toxicological profiles. Therefore, a

thorough understanding of the distinct physical properties of each enantiomer is paramount for

synthesis, purification, characterization, and quality control. This guide provides a detailed

examination of the known physical properties of 3-methylpyrrolidin-3-ol, offering field-proven

insights into their determination and significance.

Molecular Structure and Stereochemistry
The fundamental structure consists of a pyrrolidine ring with a methyl group and a hydroxyl

group attached to the same carbon atom (C3). The absolute configuration at this chiral center
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is designated as either (R) (from the Latin rectus, for right) or (S) (from the Latin sinister, for

left), based on the Cahn-Ingold-Prelog priority rules.
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Caption: 2D structures of the (S) and (R) enantiomers of 3-methylpyrrolidin-3-ol.

Summary of Key Physical Properties
The following table summarizes the available physical data for racemic and chiral forms of 3-

methylpyrrolidin-3-ol. It is important to note that comprehensive data, particularly for the (R)-

enantiomer, is not as widely published as for its N-methylated analogs.
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Property
Racemic (±)-3-
Methylpyrrolidin-3-
ol

(S)-3-
Methylpyrrolidin-3-
ol

(R)-3-
Methylpyrrolidin-3-
ol

CAS Number 125032-87-3[1][2] 1312756-35-6[3] 392338-65-7[4]

Molecular Formula C₅H₁₁NO[1][2] C₅H₁₁NO[3] C₅H₁₁NO

Molecular Weight 101.15 g/mol [1][2] 101.15 g/mol [3] 101.15 g/mol

Physical Form Solid[1] Data not specified Data not specified

Boiling Point
60-64 °C @ 0.08

Torr[1]
Data not specified Data not specified

Solubility

Slightly soluble in

DMSO and

Methanol[1]

Data not specified Data not specified

Optical Rotation 0° (by definition)
Data not specified in

searches

Data not specified in

searches

Detailed Discussion of Physical Properties
Physical Form and Appearance
The racemic mixture of 3-methylpyrrolidin-3-ol is documented as a solid at room

temperature[1]. The physical form of the individual enantiomers is not explicitly stated in the

reviewed sources, but they are expected to be solids as well, potentially with different melting

points from the racemate.

Boiling Point
The boiling point of the racemic mixture is reported as 60-64 °C under reduced pressure (0.08

Torr)[1]. Boiling point is a critical parameter for purification by distillation. Performing distillation

under vacuum is essential for this compound to prevent thermal decomposition, which can

occur at higher temperatures required for boiling at atmospheric pressure. The boiling points of

the individual enantiomers are expected to be identical.

Optical Rotation
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Optical rotation is the defining physical property that distinguishes enantiomers. It is the

measure of the rotation of plane-polarized light as it passes through a sample of a chiral

compound.

Dextrorotatory (+) compounds rotate light to the right (clockwise).

Levorotatory (-) compounds rotate light to the left (counter-clockwise).

The (R) and (S) enantiomers of 3-methylpyrrolidin-3-ol will rotate light by equal magnitudes but

in opposite directions[5]. A racemic mixture, containing equal amounts of both enantiomers, will

have a net rotation of zero. While specific rotation values for the title compound were not found,

data for the closely related (R)-(-)-1-Methyl-3-pyrrolidinol show a specific rotation of [α]20/D of

-7° (c=1% in chloroform)[6][7], and the corresponding (S)-enantiomer has a rotation of +6°

under similar conditions[8][9]. This underscores the importance of this measurement for

confirming stereochemical identity and purity.

Solubility
The solubility of a compound dictates the choice of solvents for chemical reactions, purification

(e.g., recrystallization), and formulation. Racemic 3-methylpyrrolidin-3-ol is reported to be

slightly soluble in methanol and DMSO[1]. The presence of both a polar hydroxyl group and a

secondary amine group suggests likely solubility in polar protic solvents like water and ethanol,

and limited solubility in nonpolar solvents like hexanes. The solubility of both enantiomers

should be identical in achiral solvents.

Spectroscopic Data
Spectroscopic analysis is indispensable for structural elucidation and confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the N-H

proton, the O-H proton, the aliphatic protons on the pyrrolidine ring, and a distinct singlet

for the C3-methyl group. The exact chemical shifts and splitting patterns will depend on

the solvent used. A ¹H NMR spectrum for (3R)-3-methylpyrrolidin-3-ol is referenced in

the literature, confirming its characterization[4].
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¹³C NMR: The carbon NMR spectrum should display five distinct signals, one for each

unique carbon atom in the molecule.

Infrared (IR) Spectroscopy: The IR spectrum is used to identify functional groups. Key

expected peaks for 3-methylpyrrolidin-3-ol include a broad absorption band around 3300-

3400 cm⁻¹ for the O-H stretch, a peak in the 3200-3500 cm⁻¹ region for the N-H stretch, and

C-H stretching peaks around 2850-2960 cm⁻¹.

Mass Spectrometry (MS): Mass spectrometry provides information about the mass-to-charge

ratio of the molecule and its fragments. For 3-methylpyrrolidin-3-ol, the molecular ion peak

[M]⁺ would be expected at m/z = 101.15.

Experimental Protocol: Determination of Specific
Rotation
This section provides a standardized workflow for measuring the specific rotation of a chiral

sample, a critical experiment for confirming enantiomeric identity and purity.

Causality and Trustworthiness: This protocol is designed to be self-validating. By precisely

controlling concentration, path length, temperature, and wavelength, the resulting specific

rotation becomes a reliable physical constant. Each parameter is critical: concentration and

path length directly influence the observed rotation, while temperature and the wavelength of

light (typically the sodium D-line, 589 nm) can also affect the measurement.

Caption: Standard workflow for determining the specific rotation of a chiral compound.

Step-by-Step Methodology:

Sample Preparation:

Accurately weigh approximately 100 mg of the chiral 3-methylpyrrolidin-3-ol sample using

an analytical balance.

Quantitatively transfer the sample to a 10.00 mL Class A volumetric flask.

Dissolve the sample in a suitable solvent (e.g., chloroform, methanol) and fill to the mark.

The concentration (c) is then calculated in g/mL. For this example, it would be ~0.01 g/mL.
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Instrument Calibration (Blank):

Ensure the polarimeter is powered on and the sodium lamp is warmed up.

Fill a clean polarimeter cell (of known path length, l, typically 1 dm) with the pure solvent

used in Step 1.

Place the cell in the instrument and take a blank reading. Calibrate the instrument to read

0.000°.

Sample Measurement:

Empty the polarimeter cell and rinse it 2-3 times with small portions of the sample solution.

Carefully fill the cell with the sample solution, ensuring no air bubbles are trapped in the

light path.

Place the cell in the instrument and record the observed optical rotation (α_obs). Take

several readings and average them to ensure stability. Record the temperature (T).

Calculation of Specific Rotation:

Use the following formula to calculate the specific rotation ([α]):

[α]_D^T = α_obs / (c × l)

Where:

T is the temperature in degrees Celsius (e.g., 20 °C).

D refers to the wavelength of the sodium D-line (589 nm).

α_obs is the observed rotation in degrees.
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c is the concentration in g/mL.

l is the path length of the cell in decimeters (dm).

Data Reporting:

The final value should be reported including all experimental parameters. For example:

[α]²⁰_D = +X.X° (c 1.0, Chloroform).

Conclusion
The physical properties of chiral 3-methylpyrrolidin-3-ol are foundational to its application in

research and development. While comprehensive data for both enantiomers is not fully

available in the public domain, the existing information on the racemic mixture and related

analogs provides a strong basis for its handling, purification, and characterization. The key

distinguishing feature, optical rotation, requires precise and standardized measurement to

ensure control over the stereochemical integrity of the material, a non-negotiable aspect of

modern drug development.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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